molecular formula C13H18ClNO2 B2724226 (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride CAS No. 76784-10-6

(3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride

Cat. No.: B2724226
CAS No.: 76784-10-6
M. Wt: 255.74
InChI Key: YTGXTJJCWUPDHM-LOCPCMAASA-N
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Description

(3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring substituted with a dihydroindenyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dihydroindenyloxy Group: This step involves the reaction of the pyrrolidine intermediate with a dihydroindene derivative under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the dihydroindene moiety.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring of the dihydroindene group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, but could include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.

Medicine

    Pharmaceutical Research: Explored for potential therapeutic applications, such as in the development of new drugs.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol: The base compound without the hydrochloride salt.

    Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures but different substituents.

Uniqueness

The uniqueness of (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(3R,4R)-4-(2,3-dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-11-7-14-8-13(11)16-12-6-2-4-9-3-1-5-10(9)12;/h2,4,6,11,13-15H,1,3,5,7-8H2;1H/t11-,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGXTJJCWUPDHM-LOCPCMAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)OC3CNCC3O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)C(=CC=C2)O[C@@H]3CNC[C@H]3O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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